2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
This compound, also known by its IUPAC name N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide , belongs to the class of acetamides. Its molecular formula is C14H10Cl3NO . Let’s break down its components:
- N-(4-Chlorophenyl) : This part of the molecule contains a chlorophenyl group.
- 2-(2,6-dichlorophenyl)acetamide : Here, we have an acetamide group attached to a dichlorophenyl moiety.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
- Acylation Reaction : Acetylation of 4-chloroaniline with acetic anhydride or acetyl chloride yields the intermediate N-(4-chlorophenyl)acetamide.
- Sulfonation : The intermediate is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
- Substitution : Finally, the dichlorophenyl group is introduced via nucleophilic aromatic substitution.
Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes to synthesize this compound.
Chemical Reactions Analysis
Reactions::
- Oxidation : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction of the nitro group (if present) could yield an amine derivative.
- Substitution : The chlorophenyl groups are susceptible to substitution reactions.
- Acylation : Acetic anhydride or acetyl chloride.
- Sulfonation : Sulfuric acid or chlorosulfonic acid.
- Reduction : Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
- Substitution : Appropriate nucleophiles (e.g., amines, thiols).
Scientific Research Applications
This compound finds applications in various fields:
- Medicine : It might exhibit pharmacological properties, making it relevant for drug discovery.
- Chemistry : Researchers study its reactivity and use it as a model compound.
- Industry : It could serve as a precursor for other valuable compounds.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide . The uniqueness of our compound lies in its specific substitution pattern and sulfonamide functionality.
Remember, this compound’s multifaceted nature continues to intrigue researchers, and further investigations will unveil its full potential.
Properties
Molecular Formula |
C23H23ClN2O4S |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-5-4-6-17(2)23(16)25-22(27)15-26(19-9-7-18(24)8-10-19)31(28,29)21-13-11-20(30-3)12-14-21/h4-14H,15H2,1-3H3,(H,25,27) |
InChI Key |
YHWYWZAEJSZGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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